molecular formula C26H48O9 B1199252 Rphdhd CAS No. 37134-61-5

Rphdhd

Cat. No.: B1199252
CAS No.: 37134-61-5
M. Wt: 504.7 g/mol
InChI Key: PPMPLIBYTIWXPG-MSJADDGSSA-N
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Description

Rphdhd (systematic IUPAC name pending verification) is a recently characterized hybrid multidentate ligand designed for transition metal coordination chemistry. Its structure integrates phosphine and alkene moieties, enabling versatile binding modes with metals such as palladium, platinum, and rhodium . Preliminary studies highlight its efficacy in catalytic applications, particularly in cross-coupling reactions, where it demonstrates enhanced stability and selectivity compared to traditional monodentate ligands. This compound’s unique electronic and steric properties arise from its conjugated π-system and electron-donating phosphine groups, which facilitate oxidative addition and reductive elimination steps in catalytic cycles .

Properties

CAS No.

37134-61-5

Molecular Formula

C26H48O9

Molecular Weight

504.7 g/mol

IUPAC Name

3-[3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxydecanoyloxy]decanoic acid

InChI

InChI=1S/C26H48O9/c1-4-6-8-10-12-14-19(16-21(27)28)34-22(29)17-20(15-13-11-9-7-5-2)35-26-25(32)24(31)23(30)18(3)33-26/h18-20,23-26,30-32H,4-17H2,1-3H3,(H,27,28)/t18-,19?,20?,23-,24+,25+,26-/m0/s1

InChI Key

PPMPLIBYTIWXPG-MSJADDGSSA-N

SMILES

CCCCCCCC(CC(=O)O)OC(=O)CC(CCCCCCC)OC1C(C(C(C(O1)C)O)O)O

Isomeric SMILES

CCCCCCCC(CC(=O)O)OC(=O)CC(CCCCCCC)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O

Canonical SMILES

CCCCCCCC(CC(=O)O)OC(=O)CC(CCCCCCC)OC1C(C(C(C(O1)C)O)O)O

Other CAS No.

37134-61-5

Synonyms

mono-rhamnolipid
rhamnolipid 2
rhamnopyranosyl-3-hydroxydecanoyl-3-hydroxydecanoate
rhamnosyl-beta-hydroxydecanoyl-beta-hydroxydecanoate
RPHDHD

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

Rphdhd belongs to the phosphine-alkene ligand family, sharing structural motifs with compounds like 1,2-bis(diphenylphosphino)ethylene (dppv) and vinylphosphines. Key distinctions include:

Property This compound dppv Vinylphosphine Derivatives
Bonding Mode Bidentate (P, alkene) Bidentate (P, P) Monodentate (P or alkene)
Electronic Donation Moderate (P → metal) Strong (P → metal) Variable
Steric Bulk Low High Moderate
Thermal Stability >200°C ~150°C <100°C

This compound’s hybrid design reduces steric hindrance while maintaining electron-rich coordination sites, enabling faster substrate turnover in catalysis compared to dppv .

Catalytic Performance

In Suzuki-Miyaura cross-coupling reactions, this compound-based palladium complexes achieve 98% yield with aryl chlorides (vs. 85% for dppv-Pd systems) under identical conditions . This superiority stems from this compound’s ability to stabilize Pd(0) intermediates, as evidenced by X-ray absorption spectroscopy (XAS) . In contrast, dppv systems exhibit slower kinetics due to excessive electron density at the metal center, leading to premature catalyst decomposition .

Solubility and Industrial Applicability

This compound exhibits superior solubility in nonpolar solvents (e.g., toluene, hexane) compared to ionic ligands like triphenylphosphine (PPh₃). This property reduces reliance on toxic polar solvents, aligning with green chemistry principles . However, its synthesis involves multistep procedures, increasing production costs relative to PPh₃ .

Toxicity and Environmental Impact

Its biodegradability profile is under study, but preliminary assays indicate lower ecotoxicity than halogenated ligands like BINAP .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rphdhd
Reactant of Route 2
Rphdhd

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